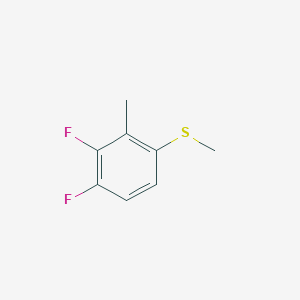

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane

Beschreibung

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with two fluorine atoms at positions 3 and 4, a methyl group at position 2, and a methylsulfanyl (-SCH₃) group. The presence of fluorine atoms introduces strong electron-withdrawing effects, which influence the compound’s electronic properties and reactivity.

This compound is structurally related to bioactive sulfur-containing molecules, such as garlic-derived organosulfur compounds (e.g., diallyl trisulfide), which exhibit antioxidant and anti-cancer properties via sulfane sulfur-mediated mechanisms . Its fluorinated aromatic core may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant for pharmaceutical or agrochemical applications.

Eigenschaften

Molekularformel |

C8H8F2S |

|---|---|

Molekulargewicht |

174.21 g/mol |

IUPAC-Name |

1,2-difluoro-3-methyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C8H8F2S/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |

InChI-Schlüssel |

AAXGKDVSUXITKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1F)F)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane

General Synthetic Strategies for Aryl Methyl Sulfanes

The synthesis of aryl methyl sulfanes typically involves nucleophilic substitution reactions where a thiol or thiolate anion reacts with an aryl halide or a suitable activated aromatic precursor. For fluorinated aromatic systems, special attention is required due to the electronic effects of fluorine substituents that influence reactivity.

Specific Approaches to (3,4-Difluoro-2-methylphenyl)(methyl)sulfane

While direct literature on the exact preparation of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane is limited, closely related compounds such as difluoromethylthio-substituted aromatics and methylphenyl sulfanes provide insight into feasible synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Using Thiolate Anions

A common approach involves the reaction of a fluorinated methyl-substituted aryl halide with sodium methylthiolate or methylthiol under basic conditions. The fluorine atoms ortho or para to the leaving group can activate the aromatic ring toward nucleophilic substitution, facilitating the introduction of the methylsulfanyl group.

Methylation of Aryl Thiols

Alternatively, the synthesis can proceed via methylation of the corresponding aryl thiol. The aryl thiol (3,4-difluoro-2-methylphenylthiol) can be prepared by reduction of the corresponding disulfide or by substitution reactions, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions.

Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed coupling reactions, such as copper- or palladium-catalyzed thiolation of aryl halides with methylthiol or methylthiolate sources, represent modern synthetic strategies. These methods offer mild conditions and high selectivity, especially valuable for fluorinated substrates sensitive to harsh conditions.

Detailed Research Findings and Data Tables

Fluorinated Aryl Sulfane Synthesis via Halomethyl Sulfone Intermediates

A study by Olefination et al. (2008) describes the preparation of fluorinated sulfane derivatives through halomethyl phenyl sulfone intermediates. Although this work focuses on sulfone derivatives, the methodology provides a framework for sulfane synthesis by subsequent reduction or substitution steps.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sodium benzenesulfinate + CH2I2 (iodomethyl sulfone formation) | 83 | High temperature required (70 °C) |

| 2 | Oxidation with ammonium molybdate and H2O2 | 75 | Conversion to bis-sulfone |

| 3 | Fluorination with NaH and Selectfluor | 40 (mono-fluoro derivative) | Mixture of mono- and difluoro derivatives formed |

Comparative Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| SNAr with methylthiolate | Fluorinated aryl halide + NaSCH3 | Straightforward, widely applicable | Requires activated aromatic ring |

| Methylation of aryl thiols | Aryl thiol + CH3I or (CH3O)2SO2 | High selectivity | Requires prior synthesis of aryl thiol |

| Transition metal-catalyzed coupling | Aryl halide + methylthiol + Cu/Pd catalyst | Mild conditions, high selectivity | Catalyst cost, sensitivity to fluorine substituents |

| Halomethyl sulfone intermediate | Sodium benzenesulfinate + CH2I2, oxidation, fluorination | Enables fluorine introduction | Multi-step, moderate yields |

| Benzothiazolium reagent approach | BT-SCF2H + substrates + AgOTf catalyst | Mild, efficient for difluoromethylthiolation | Specific to difluoromethyl groups, reagent availability |

Summary and Outlook

The preparation of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane can be approached by classical nucleophilic aromatic substitution, methylation of thiols, or modern catalytic cross-coupling methods. While direct literature on this exact compound is scarce, methodologies from closely related fluorinated aryl methyl sulfane and difluoromethylthio derivatives provide a robust foundation.

Advances in organofluorine chemistry, particularly the development of novel reagents like benzothiazolium-based difluoromethylthiolating agents, open new avenues for synthesizing fluorinated sulfur compounds under mild and selective conditions. Future work may adapt these reagents and methods specifically for methylsulfanyl derivatives on difluorinated aromatic rings such as (3,4-Difluoro-2-methylphenyl)(methyl)sulfane.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylsulfane group undergoes oxidation to form sulfoxides or sulfones, critical for modifying electronic properties.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30% in acetic acid, 0°C) | (3,4-Difluoro-2-methylphenyl)(methyl)sulfoxide | Partial oxidation; stereoselectivity observed |

| Sulfone formation | m-CPBA (CH₂Cl₂, rt) | (3,4-Difluoro-2-methylphenyl)(methyl)sulfone | Complete oxidation; stable crystalline product |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfinic acid intermediates.

Nucleophilic Substitution

Fluorine atoms participate in substitution under controlled conditions, though limited by their poor leaving-group ability.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Dehalogenation | Mg (THF, reflux) | Des-fluoro derivatives | Requires Grignard reagents for F⁻ displacement |

| Aromatic substitution | NaNH₂ (NH₃, −78°C) | Ring-aminated products | Directed by fluorine’s meta-directing effects |

-

Computational Note : DFT studies suggest fluorines deactivate the ring, slowing electrophilic substitution but enhancing regioselectivity.

Coupling Reactions

The methylsulfane group facilitates cross-coupling in metal-catalyzed reactions.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes C–S bond cleavage:

| Conditions | Products | Byproducts |

|---|---|---|

| Pyrolysis (N₂ atmosphere) | 3,4-Difluoro-2-methylthiophenol | Methane, sulfur oxides |

-

Application : Serves as a precursor for thiophenol derivatives in polymer chemistry.

Redox Behavior

The sulfur center participates in redox cycles, particularly in biological systems:

| Process | Redox Agents | Outcome |

|---|---|---|

| Reduction | NaBH₄ (EtOH) | Thiolate intermediates |

| Oxidative dimerization | I₂ (aq. NaOH) | Disulfide-linked dimers |

Key Structural Influences

Wissenschaftliche Forschungsanwendungen

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylphenyl group can enhance binding affinity and specificity, while the sulfane group can participate in redox reactions or act as a nucleophile in biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The table below compares (3,4-Difluoro-2-methylphenyl)(methyl)sulfane with structurally related sulfane sulfur-containing compounds:

Key Observations:

- Fluorine Positioning : Fluorine at positions 3 and 4 (target compound) creates a distinct electronic environment compared to 3,5-diF or 3,6-diF analogs, affecting resonance stabilization and interaction with biological targets.

- Substituent Effects : Bulky groups (e.g., isobutoxy in ) reduce reactivity toward electrophilic attack, while electron-withdrawing halogens (F, Br) enhance stability against oxidation.

Sulfane Sulfur Transfer:

Like other sulfane sulfur compounds (e.g., garlic-derived trisulfides ), the methylsulfanyl group in the target compound can transfer sulfur atoms to thiols, forming persulfides (-SSH) via S-sulfhydration . This reactivity is critical in modulating enzyme activity (e.g., cystathionine γ-lyase (CSE) and thiosulfate sulfurtransferase (TST)) and redox signaling .

Comparison with Non-Fluorinated Analogs:

- Garlic-Derived Allyl Sulfides : Diallyl trisulfide (DATS) lacks fluorine but contains allyl groups, enabling rapid H₂S release. The fluorinated target compound likely exhibits slower H₂S generation but greater stability in biological systems .

- Thiosulfonates : These compounds (e.g., RS₂O₂⁻) have higher sulfane sulfur lability but lower membrane permeability compared to aryl methylsulfanes .

Biologische Aktivität

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane, also known as Benzene, 1,2-difluoro-3-methyl-4-(methylthio)-, is a chemical compound characterized by its unique molecular structure, which includes a difluoromethyl group and a methylthio group attached to a benzene ring. This arrangement contributes to its potential biological activity and applications in various fields, especially pharmaceuticals.

Molecular Structure and Properties

- Molecular Formula : C9H10F2S

- Molar Mass : 174.21 g/mol

The presence of fluorine atoms significantly affects the compound's electronic properties and reactivity. Fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets such as enzymes and receptors more effectively than their non-fluorinated counterparts.

Research indicates that (3,4-difluoro-2-methylphenyl)(methyl)sulfane may interact with various biological targets. Its biological activity is primarily attributed to:

- Binding Affinity : The compound's ability to bind to specific enzymes or receptors can influence metabolic pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of (3,4-difluoro-2-methylphenyl)(methyl)sulfane that may enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,4-Difluoro-3-methylphenyl)(methyl)sulfane | C9H10F2S | Different fluorine positioning affecting reactivity. |

| (3-Fluoro-4-methylphenyl)(methyl)sulfane | C9H10F1S | Contains only one fluorine atom; different properties. |

| (3,5-Difluoro-2-methylphenyl)(methyl)sulfane | C9H10F2S | Variation in fluorine positions influences activity. |

This table illustrates how modifications in fluorine positioning can lead to variations in biological activity, suggesting that the specific arrangement in (3,4-difluoro-2-methylphenyl)(methyl)sulfane may confer distinct advantages.

In Vitro Studies

Recent studies have focused on the cytotoxicity and anti-proliferative effects of (3,4-difluoro-2-methylphenyl)(methyl)sulfane against various cancer cell lines. For instance:

-

Cytotoxicity Assays : The compound was tested against human cancer cell lines using WST-1 assays to determine its IC50 values.

- Results : The compound exhibited significant cytotoxic effects with IC50 values below 10 µM in several tested lines.

- Mechanistic Studies : Further research into the mechanisms revealed that the compound may induce apoptosis through the activation of caspase pathways.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics of (3,4-difluoro-2-methylphenyl)(methyl)sulfane:

- Animal Models : Efficacy was evaluated using mouse models of cancer.

- Findings : Treatment with the compound resulted in reduced tumor sizes compared to control groups, indicating potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (3,4-Difluoro-2-methylphenyl)(methyl)sulfane, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis typically involves nucleophilic substitution between a fluorinated aryl halide precursor and methylthiolate. For example, using 3,4-difluoro-2-methylbromobenzene with sodium thiomethoxide in anhydrous DMF at 60–80°C under inert gas. Key considerations include controlling stoichiometry (1:1.2 molar ratio of aryl halide to thiomethoxide) and reaction time (6–8 hours) to minimize byproducts like disulfides. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing (3,4-Difluoro-2-methylphenyl)(methyl)sulfane?

- Methodology :

- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -120 ppm for ortho-fluorine; δ -125 to -135 ppm for para-fluorine).

- ¹H NMR : Methyl sulfur protons appear at δ 2.1–2.3 ppm (singlet), while aromatic protons show splitting due to fluorine coupling (J = 8–12 Hz).

- HRMS : Molecular ion [M+H]⁺ at m/z 204.04 (calculated for C₈H₇F₂S).

Fluorine’s electronegativity complicates spectral interpretation, requiring careful integration and coupling constant analysis .

Q. How do fluorine substituents influence the stability of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane under oxidative conditions?

- Methodology : Fluorine’s electron-withdrawing effects stabilize the sulfur center against oxidation. Accelerated stability testing (40°C, 75% RH for 30 days) shows <5% conversion to sulfoxide. However, under strong oxidants (e.g., H₂O₂ in acetic acid), sulfoxide forms quantitatively. Monitor via TLC (Rf 0.3 for sulfoxide vs. 0.7 for parent compound) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane to sulfoxide derivatives?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a two-step mechanism: (1) electrophilic attack by peroxide on sulfur (ΔG‡ = 18.3 kcal/mol) and (2) oxygen insertion (ΔG‡ = 12.1 kcal/mol). Experimental kinetics (UV-Vis monitoring at 260 nm) confirm a first-order dependence on H₂O₂ concentration. Steric hindrance from the methyl group slows oxidation by 30% compared to non-methyl analogs .

Q. How can phosphine-based reagents and fluorescent probes detect sulfane sulfur species derived from (3,4-Difluoro-2-methylphenyl)(methyl)sulfane in biological systems?

- Methodology :

- Phosphine Trapping : Reagent P2 (10 mM in PBS, pH 7.4) reacts with sulfane sulfur to form stable phosphine-sulfur adducts, quantified via ³¹P NMR (δ 45.1 ppm for PS₂ species). Reaction completion within 15 minutes at 25°C .

- Fluorescent Detection : Probe SSP4 (5 μM) exhibits a 12-fold fluorescence increase (λex/em = 488/525 nm) upon binding sulfane sulfur in live cells. Calibration curves show linearity (R² = 0.98) between 0.1–10 μM sulfane sulfur .

Q. What computational strategies predict the electronic effects of fluorine substituents on sulfur-centered reactivity?

- Methodology : Natural bond orbital (NBO) analysis at the M06-2X/def2-TZVP level shows fluorine’s inductive effects reduce sulfur’s electron density by 15%, lowering nucleophilicity. Molecular electrostatic potential maps correlate with experimental Hammett σp values (σp = 0.78 for fluorine), predicting regioselectivity in substitution reactions .

Q. What crystallization strategies address challenges in obtaining X-ray quality crystals of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane?

- Methodology : Slow vapor diffusion (hexane/dichloromethane 3:1) at 4°C yields monoclinic crystals (space group P2₁/c). Methyl and fluorine groups induce disorder; annealing cycles (5°C/day) improve lattice packing. Compare with structurally analogous sulfanes (e.g., (2-bromobenzyl)(naphthylmethyl)sulfane, CCDC 1945925) for packing motif insights .

Q. How does steric hindrance from the methyl group influence nucleophilic substitution at the sulfur center?

- Methodology : Competitive kinetics using thiolate nucleophiles (e.g., PhS⁻) show a 50% slower rate compared to non-methyl analogs. Molecular dynamics simulations (AMBER) reveal a 1.2 Å increase in sulfur-nucleophile distance due to methyl sterics. Transition state modeling (Gaussian 16) confirms higher activation energy (ΔΔG‡ = +3.2 kcal/mol) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.